![molecular formula C13H13N3O3 B5144694 N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B5144694.png)
N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide is a chemical compound commonly known as FMA-1. It is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. FMA-1 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in the regulation of DNA repair and cell death pathways.
Mécanisme D'action
FMA-1 is a potent inhibitor of the enzyme N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide, which is involved in the regulation of DNA repair and cell death pathways. N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide is activated in response to DNA damage and plays a critical role in repairing damaged DNA. However, excessive activation of N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide can lead to depletion of cellular energy and ultimately cell death. FMA-1 inhibits N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide activity by binding to its catalytic domain, thereby preventing the repair of damaged DNA and inducing cell death.
Biochemical and Physiological Effects
FMA-1 has been shown to induce cell death in cancer cells through the inhibition of N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide activity. It has also been found to sensitize cancer cells to radiation therapy and chemotherapy, leading to enhanced cell death and tumor regression. Moreover, FMA-1 has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases. These effects are thought to be mediated through the inhibition of N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide activity and the subsequent modulation of DNA repair and cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
FMA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has been extensively studied in preclinical models of cancer and neurodegenerative diseases, making it a valuable tool for investigating the role of N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide in these diseases. However, FMA-1 has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of FMA-1 is not fully understood, which can complicate its interpretation in lab experiments.
Orientations Futures
There are several future directions for the study of FMA-1. One direction is to investigate its potential therapeutic applications in clinical trials. FMA-1 has shown promising anti-cancer activity in preclinical models, and further studies are needed to evaluate its safety and efficacy in humans. Moreover, FMA-1 has also shown potential as a neuroprotective agent in preclinical models of neurodegenerative diseases, and further studies are needed to evaluate its potential therapeutic applications in these diseases. Another direction is to investigate the mechanism of action of FMA-1 in more detail. Although FMA-1 has been shown to inhibit N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide activity, the exact mechanism by which it induces cell death and modulates DNA repair pathways is not fully understood. Further studies are needed to elucidate these mechanisms and to identify potential targets for drug development.
Méthodes De Synthèse
FMA-1 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2-furaldehyde with 4-pyridinecarboxaldehyde to form 2-(4-pyridyl)ethylidene-2-furanecarbaldehyde. This intermediate is then reacted with ethylenediamine in the presence of acetic acid to form FMA-1. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
FMA-1 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in preclinical models of cancer. FMA-1 has been found to sensitize cancer cells to radiation therapy and chemotherapy, leading to enhanced cell death and tumor regression. Moreover, FMA-1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(15-8-10-3-5-14-6-4-10)13(18)16-9-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWQODMLJLXVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.